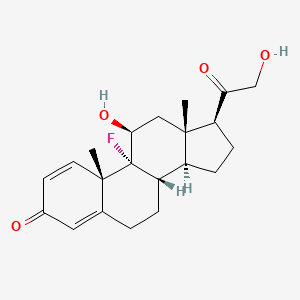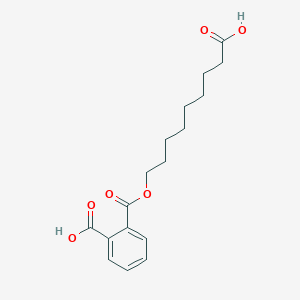
2-(8-Carboxyoctoxycarbonyl)benzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(8-Carboxyoctoxycarbonyl)benzoic acid is an organic compound that belongs to the class of carboxylic acids It features a benzoic acid core with an extended aliphatic chain terminated by a carboxyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(8-Carboxyoctoxycarbonyl)benzoic acid can be achieved through several methods. One common approach involves the esterification of benzoic acid with 8-bromooctanoic acid, followed by hydrolysis to yield the desired product. The reaction typically requires an acid catalyst such as sulfuric acid and is conducted under reflux conditions to ensure complete conversion.
Another method involves the use of Grignard reagents. In this approach, a Grignard reagent is prepared from 8-bromooctanoic acid and magnesium in anhydrous ether. This reagent is then reacted with benzoic acid to form the desired compound after subsequent hydrolysis.
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification processes using automated reactors. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis. Additionally, purification steps such as recrystallization and chromatography are employed to obtain high-purity products.
Analyse Chemischer Reaktionen
Types of Reactions
2-(8-Carboxyoctoxycarbonyl)benzoic acid undergoes various chemical reactions, including:
Esterification: Reaction with alcohols in the presence of acid catalysts to form esters.
Reduction: Reduction of the carboxyl groups to alcohols using reducing agents like lithium aluminum hydride.
Substitution: Halogenation reactions where the hydrogen atoms on the benzoic acid ring are substituted with halogens using reagents like bromine or chlorine.
Common Reagents and Conditions
Esterification: Sulfuric acid as a catalyst, reflux conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Bromine or chlorine in the presence of a catalyst such as iron(III) chloride.
Major Products Formed
Esterification: Formation of esters with various alcohols.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of halogenated benzoic acid derivatives.
Wissenschaftliche Forschungsanwendungen
2-(8-Carboxyoctoxycarbonyl)benzoic acid has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-(8-Carboxyoctoxycarbonyl)benzoic acid involves its interaction with specific molecular targets. The carboxyl groups can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the benzoic acid core can participate in π-π interactions with aromatic residues in proteins, affecting their activity.
Vergleich Mit ähnlichen Verbindungen
2-(8-Carboxyoctoxycarbonyl)benzoic acid can be compared with other similar compounds such as:
Benzoic acid: A simpler structure with only one carboxyl group.
8-Bromooctanoic acid: Lacks the benzoic acid core but has a similar aliphatic chain.
2-(8-Carboxyoctoxycarbonyl)phenol: Similar structure but with a phenol group instead of a benzoic acid core.
The uniqueness of this compound lies in its combination of a benzoic acid core with an extended aliphatic chain, providing distinct chemical and physical properties.
Eigenschaften
Molekularformel |
C17H22O6 |
|---|---|
Molekulargewicht |
322.4 g/mol |
IUPAC-Name |
2-(8-carboxyoctoxycarbonyl)benzoic acid |
InChI |
InChI=1S/C17H22O6/c18-15(19)11-5-3-1-2-4-8-12-23-17(22)14-10-7-6-9-13(14)16(20)21/h6-7,9-10H,1-5,8,11-12H2,(H,18,19)(H,20,21) |
InChI-Schlüssel |
CTVWCRZZOFXGRG-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C(=C1)C(=O)O)C(=O)OCCCCCCCCC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[2-[Bis(carboxymethyl)amino]ethyl]-N-nitroso-Glycine](/img/structure/B13404079.png)
![2-(2-acetyloxypropanoyloxy)ethyl-[2-[2-(2-acetyloxypropanoyloxy)ethyl-dimethylazaniumyl]ethyl]-dimethylazanium;naphthalene-1,5-disulfonate](/img/structure/B13404089.png)
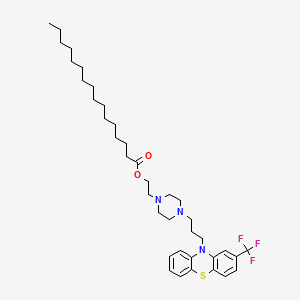
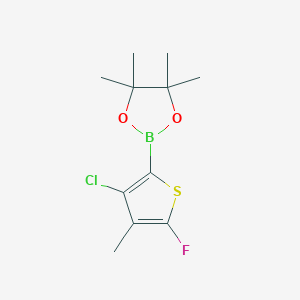
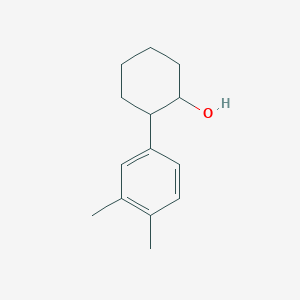
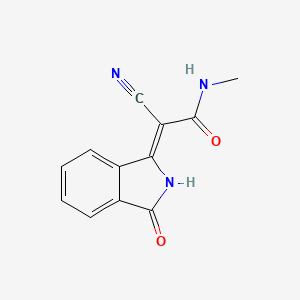
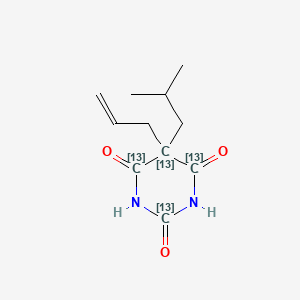
![disodium;(3E)-7-amino-3-[[2-methoxy-4-[3-methoxy-4-[(2E)-2-(1-oxo-4-sulfonatonaphthalen-2-ylidene)hydrazinyl]phenyl]phenyl]hydrazinylidene]-4-oxonaphthalene-2-sulfonate](/img/structure/B13404126.png)
![N-[(1R,2S)-2-Hydroxy-1-methyl-2-phenylethyl]-N-methylformamide](/img/structure/B13404127.png)
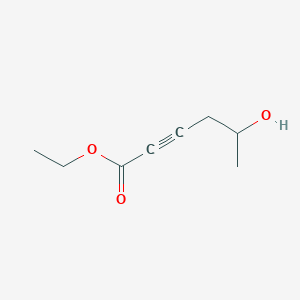
![{[3-Fluoro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]imino}dimethyl-lambda6-sulfanone](/img/structure/B13404137.png)
